molecular formula C6H9N3 B099922 N,4-Dimethylpyrimidin-2-amine CAS No. 15231-63-7

N,4-Dimethylpyrimidin-2-amine

Cat. No.: B099922
CAS No.: 15231-63-7
M. Wt: 123.16 g/mol
InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N
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Description

N,4-Dimethylpyrimidin-2-amine: is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,4-dimethylpyrimidin-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,4-Dimethylpyrimidin-2-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also be reduced under suitable conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • N,N-Dimethylpyridin-4-amine
  • 4-Dimethylaminopyridine

Comparison: N,4-Dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. Compared to 2-amino-4,6-dimethylpyrimidine, it has a different substitution at the nitrogen position, which can influence its reactivity and applications. N,N-Dimethylpyridin-4-amine and 4-dimethylaminopyridine are structurally similar but belong to the pyridine class, which may result in different chemical properties and applications .

Biological Activity

N,4-Dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two methyl groups at the N4 position and an amine group at the 2-position. Its molecular formula is C6H8N4C_6H_8N_4, with a molecular weight of approximately 152.16 g/mol. The structural features of this compound influence its reactivity and biological activity, making it a subject of interest in various biochemical studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Common methods include:

  • Alkylation : Methylation of pyrimidine intermediates.
  • Reduction : Converting nitro or halogenated derivatives to amines.
  • Purification : Utilizing recrystallization or chromatography to isolate the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Enzyme Inhibition

This compound has been shown to interact with various enzymes, particularly in metabolic pathways involving pyrimidines. Its ability to act as an inhibitor or substrate in enzymatic reactions highlights its potential in drug design . For example, it has been noted for its inhibitory effects on enzymes involved in nucleotide metabolism.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated moderate cytotoxic effects against certain cancer cell lines, including leukemia cells . The mechanism of action appears to involve the disruption of cellular proliferation pathways.

Case Studies

  • Antibacterial Properties : A study evaluated the antibacterial efficacy of this compound derivatives against clinical isolates of S. aureus. Results indicated a significant correlation between structural modifications and enhanced antibacterial activity .
  • Cytotoxicity Assays : Research conducted on leukemia cell lines revealed that specific derivatives exhibited higher cytotoxicity than others, suggesting that structural variations can significantly impact biological outcomes .

Properties

IUPAC Name

N,4-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDCNVOLHLAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507547
Record name N,4-Dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-63-7
Record name N,4-Dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,4-Dimethylpyrimidin-2-amine
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N,4-Dimethylpyrimidin-2-amine
N,4-Dimethylpyrimidin-2-amine
N,4-Dimethylpyrimidin-2-amine

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